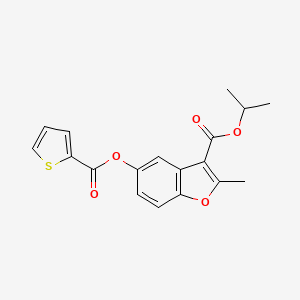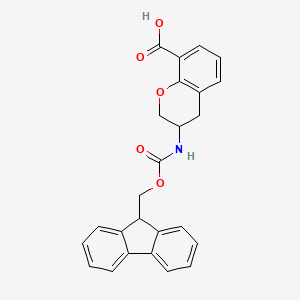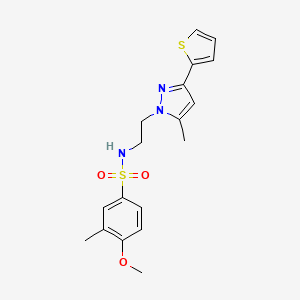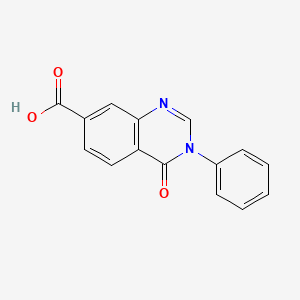![molecular formula C20H18FN3O5S B2374630 N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 920256-40-2](/img/structure/B2374630.png)
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, attached to a fluorophenyl group (a phenyl ring with a fluorine atom). It also has an ether linkage (oxygen atom connected to two carbon atoms), a sulfonamide group (a sulfur atom doubly bonded to an oxygen atom and singly bonded to two oxygen atoms, one of which is connected to a nitrogen atom), and a benzo[d][1,4]dioxine moiety (a benzene ring fused with a 1,4-dioxine ring) .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing different functional groups. The exact method would depend on the starting materials and the specific reactions used. For example, the pyridazine ring could potentially be formed through a condensation reaction or a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine ring, the fluorophenyl group, and the sulfonamide group would all contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the pyridazine ring might undergo reactions at the nitrogen atoms, while the fluorine atom on the phenyl ring could potentially be replaced by other groups in a nucleophilic aromatic substitution reaction. The sulfonamide group might also participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group could enhance its solubility in water, while the aromatic rings could contribute to its stability.Applications De Recherche Scientifique
Enzyme Inhibition and Antibacterial Properties
- Sulfonamides incorporating 1,4-benzodioxane moiety, like the compound , have been investigated for their inhibitory effects on enzymes such as acetylcholinesterase, butyrylcholinesterase, lipoxygenase, and α-glucosidase. These compounds have demonstrated significant inhibitory activities, particularly against lipoxygenase. Furthermore, they have shown promising antibacterial properties against various bacterial strains (Irshad et al., 2016).
Antimalarial and Antiviral Potential
- Studies have explored the potential of sulfonamide derivatives, including those with benzodioxane and acetamide moieties, as antimalarial agents. Some compounds have shown strong antimalarial activity and have been subject to computational studies for their interaction with relevant enzymes. Additionally, there's a theoretical investigation into the use of similar sulfonamides as potential COVID-19 drugs, demonstrating the versatility of these compounds in antiviral research (Fahim & Ismael, 2021).
Antitubercular Activity
- Sulfonamides, such as the one , have been evaluated for their antitubercular activities against Mycobacterium tuberculosis. This research indicates the potential of these compounds in treating tuberculosis, one of the major infectious diseases globally (Jagannath & Krishnamurthy, 2021).
Inhibitory Activities on Tumor and Non-Tumor Cell Lines
- Some polymethoxylated-pyrazoline benzene sulfonamides, structurally related to the compound , have been investigated for their cytotoxic activities on tumor and non-tumor cell lines. This research provides insights into the potential use of such compounds in cancer therapy (Kucukoglu et al., 2016).
Mécanisme D'action
The mechanism of action of this compound would depend on its intended use. For example, if it’s designed as a drug, it might interact with specific proteins or enzymes in the body. The fluorophenyl and sulfonamide groups, in particular, are common in many pharmaceuticals and could play key roles in its activity .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O5S/c21-15-3-1-14(2-4-15)17-6-8-20(24-23-17)29-10-9-22-30(25,26)16-5-7-18-19(13-16)28-12-11-27-18/h1-8,13,22H,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTGKIVFBBEGAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCOC3=NN=C(C=C3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2374549.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2374550.png)
![(2S,3As,7aS)-1-[3-(3-but-3-ynyldiazirin-3-yl)propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B2374551.png)
![5-Methyl-3-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2374552.png)



![2,5-dichloro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2374558.png)



![9-(3,5-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2374568.png)

